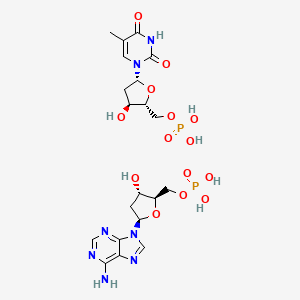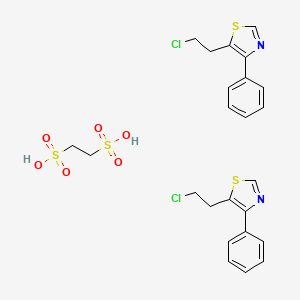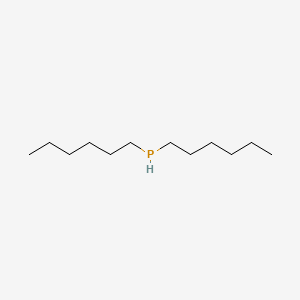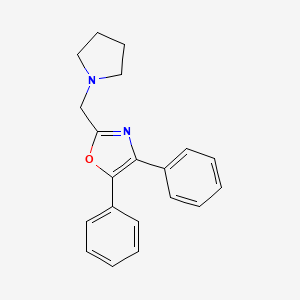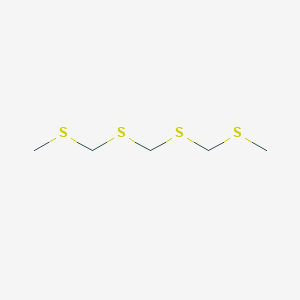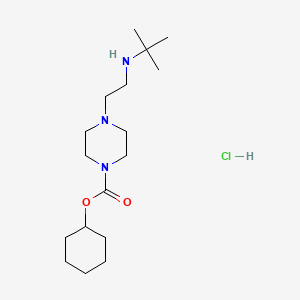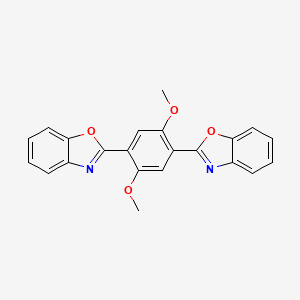
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(1,3-benzoxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene is an organic compound known for its unique photophysical properties It belongs to the class of benzoxazole derivatives, which are widely studied for their fluorescence and luminescence characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring. This is followed by the introduction of methoxy groups at the 1,4-positions of the benzene ring. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzoxazole rings can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Wirkmechanismus
The compound exerts its effects primarily through its photophysical properties. Upon excitation by ultraviolet or visible light, it undergoes a transition to an excited state, followed by emission of light as it returns to the ground state. This fluorescence mechanism involves the absorption of photons, excitation of electrons to higher energy levels, and subsequent release of energy as photons during the return to the ground state. The molecular targets and pathways involved include interactions with various biomolecules and cellular structures, making it useful for imaging and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(2-benzoxazolyl)hydroquinone
- 2,5-Bis(benzo[d]oxazol-2-yl)-4-methoxyphenol
Comparison: 2,5-Bis(2-benzoxazolyl)-1,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to its analogs. For instance, the presence of methoxy groups enhances its solubility and modifies its electronic properties, making it more suitable for certain applications in optoelectronics and bioimaging. In contrast, its analogs may exhibit different fluorescence characteristics and reactivity profiles, making them more suitable for other specialized applications.
Eigenschaften
CAS-Nummer |
33450-14-5 |
|---|---|
Molekularformel |
C22H16N2O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-[4-(1,3-benzoxazol-2-yl)-2,5-dimethoxyphenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H16N2O4/c1-25-19-11-14(22-24-16-8-4-6-10-18(16)28-22)20(26-2)12-13(19)21-23-15-7-3-5-9-17(15)27-21/h3-12H,1-2H3 |
InChI-Schlüssel |
FCRDDZLJPSABCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=NC3=CC=CC=C3O2)OC)C4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


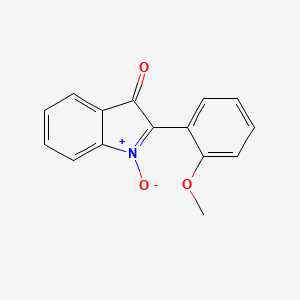
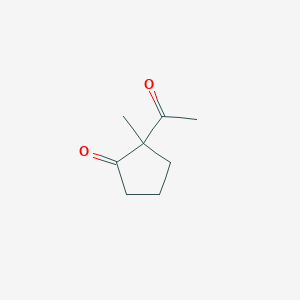
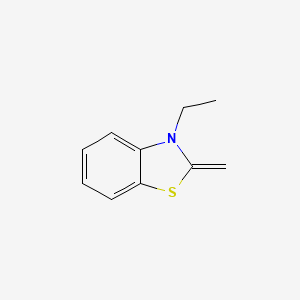
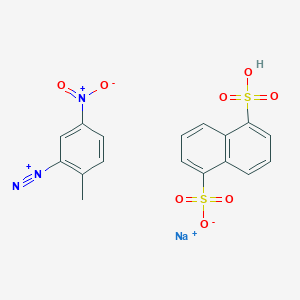
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
